molecular formula C6H8O3 B1660422 (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one CAS No. 76420-07-0

(4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

Cat. No. B1660422
CAS RN: 76420-07-0
M. Wt: 128.13
InChI Key: SAXYYSFDXQHLOD-YFKPBYRVSA-N
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Description

“(4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one” is a chemical compound with the molecular formula C6H8O3 . It is a derivative of cyclopentenone .


Synthesis Analysis

Aromatic aldehydes reacted with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step with reasonable yields .


Molecular Structure Analysis

The molecule contains a five-membered ring and has a double bond, a ketone group, and a hydroxymethyl group . The molecule is not aromatic as the conjugated sp2 carbons of the original structure are not cyclic .


Chemical Reactions Analysis

Aromatic aldehydes reacted with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step with reasonable yields .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 112.127 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved resources .

Scientific Research Applications

(4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has been used in a variety of scientific research applications, including organic synthesis and biochemistry. In organic synthesis, this compound has been used as an intermediate in the synthesis of a wide range of compounds, including 1,2-diols, 1,2-amino alcohols, 1,4-diols, 1,4-amino alcohols, and 1,4-diketones. In biochemistry, this compound has been used in the synthesis of a variety of compounds, including coenzymes, vitamins, antibiotics, and hormones.

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles, such as amines and alcohols, to form new compounds. The reaction of this compound with amines is believed to involve the formation of a Schiff base intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have antioxidant and anti-inflammatory properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

(4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has several advantages for use in laboratory experiments. It is a highly reactive compound, making it well-suited for a variety of synthetic reactions. In addition, this compound is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments. However, this compound is a volatile compound and can easily evaporate, making it difficult to store and handle. In addition, this compound is a highly reactive compound and can react with other compounds, making it difficult to control the reaction conditions.

Future Directions

There are a number of potential future directions for research into (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one. For example, further research into the biochemical and physiological effects of this compound may provide insight into its potential therapeutic applications. In addition, further research into the mechanism of action of this compound may provide insight into its potential synthetic applications. Finally, further research into the advantages and limitations of this compound for laboratory experiments may provide insight into its potential use in a variety of synthetic reactions.

Safety and Hazards

The safety and hazards information for “(4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one” is not available in the retrieved resources .

properties

IUPAC Name

(4R)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYYSFDXQHLOD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C(C1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50824450
Record name (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76420-07-0
Record name (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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